6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide
Overview
Description
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as halo groups at the 7 and 8 positions, play a significant role in the activity of these compounds .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in dichloromethane, dmso, and methanol suggests that it may have good bioavailability.
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
Action Environment
The compound’s stability in an inert atmosphere and at temperatures between 2-8°c suggests that it may be sensitive to environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide plays a crucial role in biochemical reactions, particularly in the synthesis of lornoxicam. It interacts with various enzymes and proteins during its synthesis and metabolism. The compound is known to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, this compound helps reduce inflammation and pain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of prostaglandins, which are mediators of inflammation, thereby reducing inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of pro-inflammatory mediators such as prostaglandins. This inhibition results in reduced inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that it maintains its anti-inflammatory and analgesic effects over extended periods, making it a reliable intermediate in the production of lornoxicam .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, it may cause toxicity and adverse effects such as gastrointestinal irritation and renal impairment. These findings highlight the importance of dosage optimization in the use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to active metabolites. These metabolites further interact with COX enzymes, enhancing the compound’s anti-inflammatory and analgesic effects. The compound’s metabolism also involves conjugation reactions, leading to its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s effective delivery to target sites, where it exerts its pharmacological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum. This localization is crucial for its interaction with COX enzymes and other biomolecules involved in the inflammatory response. The compound’s activity and function are influenced by its subcellular distribution, which ensures its accessibility to target enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide involves several steps. One common method includes the cyclization of a precursor compound using alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . The compound is then separated from the reaction mixture to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxy magnesium for cyclization, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Lornoxicam: A direct derivative of the compound, used as an NSAID.
Meloxicam: Another NSAID with a similar structure but different pharmacokinetic properties.
Piroxicam: An older NSAID with a similar mechanism of action but different chemical structure.
Uniqueness
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions also makes it valuable in research and industrial applications .
Properties
IUPAC Name |
methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S2/c1-11-6(9(13)16-2)7(12)8-4(18(11,14)15)3-5(10)17-8/h3,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUAYIBHWKKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715999 | |
Record name | Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70415-50-8 | |
Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70415-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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